N-{3-[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide
Description
This compound is a hybrid heterocyclic molecule featuring a 1,2,4-thiadiazole core substituted with a 1,2,3-triazole moiety (bearing 2,5-dimethylphenyl and methyl groups) and a furan-2-carboxamide unit. The presence of methyl groups on the triazole and dimethylphenyl substituent may enhance lipophilicity, influencing bioavailability and target binding .
Properties
IUPAC Name |
N-[3-[1-(2,5-dimethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2S/c1-10-6-7-11(2)13(9-10)24-12(3)15(21-23-24)16-19-18(27-22-16)20-17(25)14-5-4-8-26-14/h4-9H,1-3H3,(H,19,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQQOCKJVNMAIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative.
Coupling of the Rings: The triazole and thiadiazole rings are then coupled together using a suitable linker.
Formation of the Furan Ring: The furan ring can be synthesized via a from a 1,4-dicarbonyl compound.
Final Coupling: The furan ring is then coupled with the triazole-thiadiazole intermediate to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-{3-[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.
Chemical Biology: It can be used as a probe to study biological processes at the molecular level.
Mechanism of Action
The mechanism of action of N-{3-[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,3,4-Thiadiazole Cores
describes 1,3,4-thiadiazole derivatives (I8–I13) with fungicidal activity. While the target compound contains a 1,2,4-thiadiazole ring, the substitution patterns and bioactivity trends of these analogues provide insights for comparison:
| Compound ID | Substituents (R1, R2) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|
| Target Compound | 2,5-Dimethylphenyl, methyl (triazole); furan-2-carboxamide | — | 1,2,4-Thiadiazole, triazole, furan |
| I8 | 2-Chlorophenyl, 5-(2-chlorophenyl)furan | 145–146 | 1,3,4-Thiadiazole, chlorophenyl |
| I12 | 2-Chlorophenyl, 5-(2,4-difluorophenyl)furan | 124–125 | 1,3,4-Thiadiazole, difluorophenyl |
| I13 | 5-(2,4-Difluorophenyl)furan, p-tolyl | 172–173 | 1,3,4-Thiadiazole, tolyl |
Key Observations :
- In contrast, the target compound’s 2,5-dimethylphenyl group offers electron-donating methyl substituents, which may improve lipophilicity but reduce polarity .
- Core Heterocycle : The 1,2,4-thiadiazole in the target compound differs from the 1,3,4-thiadiazole in I8–I13. The positional shift of nitrogen atoms alters hydrogen-bonding capacity and solubility profiles.
- Furan vs. Phenyl : The furan-2-carboxamide in the target compound introduces oxygen-based hydrogen-bond acceptors, whereas phenyl groups in analogues (e.g., I10) prioritize hydrophobic interactions .
Triazole-Containing Analogues
describes 1-(2-ethoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide , which shares a triazole-carboxamide scaffold. Key differences include:
- Bioactivity Implications : Ethoxy groups may enhance solubility but reduce membrane permeability compared to methyl groups .
Thiazole-Based Carboxamides
lists N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide, which replaces the thiadiazole core with a thiazole ring. Thiazoles generally exhibit higher aromaticity and rigidity than thiadiazoles, influencing conformational flexibility and target selectivity .
Research Findings and Trends
- Fungicidal Activity : highlights that chlorophenyl and difluorophenyl substituents (e.g., I8, I12) correlate with enhanced fungicidal potency. The target compound’s dimethylphenyl group may moderate activity due to reduced electronegativity .
- Synthetic Feasibility : The triazole-thiadiazole scaffold is synthetically accessible via click chemistry, as demonstrated in and . However, regioselective substitutions (e.g., 1,2,4- vs. 1,3,4-thiadiazole) require precise control .
- Structural Analysis : Tools like SHELXL () and WinGX () enable precise crystallographic refinement of such compounds, aiding in understanding conformational stability and intermolecular interactions .
Biological Activity
N-{3-[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the compound's synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction between furan derivatives and triazole-thiadiazole intermediates. The specific synthetic routes may vary, but they generally include the following steps:
- Formation of Triazole : The initial step often involves the cyclization of appropriate precursors to form the triazole ring.
- Thiadiazole Integration : Subsequently, thiadiazole moieties are introduced to enhance biological activity.
- Final Coupling : The final product is obtained by coupling the furan and carboxamide functionalities.
Biological Evaluation
The biological activity of this compound has been evaluated through various in vitro and in vivo studies.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance:
- In vitro Studies : The compound exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 50 |
Anticancer Properties
The compound has also been investigated for its anticancer properties:
- Cell Line Studies : It displayed cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values around 15 µM for MCF-7 and 12 µM for HCT116.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HCT116 | 12 |
The mechanisms underlying the biological activities of this compound have been explored through various studies:
- Inhibition of Enzymatic Pathways : It is believed that the compound inhibits specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : In cancer cells, it has been shown to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
Several case studies have illustrated the effectiveness of this compound in different therapeutic contexts:
- A study published in Journal of Medicinal Chemistry demonstrated that this compound could serve as a lead structure for developing new antibiotics against resistant bacterial strains .
- Another investigation highlighted its potential in targeting specific pathways in cancer cells, suggesting further development for oncological applications .
Q & A
Q. What are the key steps and challenges in synthesizing N-{3-[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide?
The synthesis involves multi-step reactions, including:
- Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate the 1,2,3-triazole core under inert conditions (argon/nitrogen) .
- Thiadiazole coupling : Reaction of thiosemicarbazides with carboxylic acid derivatives, requiring precise pH control (pH 7–8) to avoid side reactions .
- Final carboxamide linkage : Activation of the furan-2-carboxylic acid using thionyl chloride (SOCl₂) followed by coupling with the thiadiazole-amine intermediate .
Key challenges : Maintaining reaction purity (>95%) via column chromatography and avoiding decomposition of the thiadiazole moiety under high temperatures (>80°C) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- NMR spectroscopy : ¹H/¹³C NMR verifies substituent positions (e.g., methyl groups on triazole at δ 2.3–2.5 ppm; furan protons at δ 7.1–7.4 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 437.12 for C₂₁H₂₁N₇O₂S) .
- HPLC : Validates purity (>98%) using C18 columns with acetonitrile/water gradients .
Q. What in vitro assays are used to screen its biological activity?
- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ values in HepG2 and MCF-7 cells) .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., IC₅₀ against EGFR kinase) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on triazole or thiadiazole) affect biological activity?
SAR insights :
| Modification | Impact on Activity | Reference |
|---|---|---|
| 2,5-Dimethylphenyl (triazole) | Enhances lipophilicity, improving membrane permeability (logP ~3.2) | |
| Methyl on thiadiazole | Reduces metabolic degradation (t₁/₂ increased by 40% in liver microsomes) | |
| Furan-2-carboxamide | Critical for hydrogen bonding with target proteins (e.g., EGFR kinase) | |
| Replacing the furan with thiophene decreases activity by 70%, highlighting its role in target interaction . |
Q. What mechanistic insights exist for its anticancer activity?
- Apoptosis induction : Caspase-3/7 activation (2.5-fold increase in HeLa cells) via mitochondrial pathway .
- Kinase inhibition : Docking studies show the furan-2-carboxamide forms hydrogen bonds with EGFR’s ATP-binding pocket (ΔG = -9.8 kcal/mol) .
- ROS generation : Flow cytometry confirms 1.8-fold increase in intracellular ROS, triggering DNA damage .
Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?
- Assay standardization : Use identical cell passage numbers (P5–P10) and serum-free conditions to minimize variability .
- Metabolic stability : Pre-treat compounds with liver microsomes to account for degradation differences .
- Structural analogs : Compare activity of derivatives (e.g., 3-fluoro vs. 3-methyl substitutions) to identify critical pharmacophores .
Q. What computational methods are used to predict its target interactions?
- Molecular docking : AutoDock Vina or Schrödinger Maestro to model binding with kinases (e.g., PDB ID: 1M17) .
- MD simulations : GROMACS to assess stability of ligand-protein complexes (RMSD <2.0 Å over 100 ns) .
- QSAR models : CoMFA/CoMSIA to correlate substituent electronegativity with activity (r² >0.8) .
Q. What challenges arise during scale-up synthesis, and how are they mitigated?
- Intermediate instability : Thiadiazole intermediates degrade at >80°C; use low-temperature (<50°C) and anhydrous solvents .
- Purification : Replace column chromatography with recrystallization (ethanol/water) for cost-effective scale-up .
- Yield optimization : Catalytic Pd(OAc)₂ improves coupling efficiency by 30% in carboxamide formation .
Methodological Notes
- Controlled experiments : Use inert atmospheres (N₂/Ar) for triazole and thiadiazole reactions to prevent oxidation .
- Data validation : Cross-check NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals .
- Biological replicates : Perform assays in triplicate with positive controls (e.g., doxorubicin for cytotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
